5-Bromo-2-(perfluoropropyl)pyrimidine
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Overview
Description
5-Bromo-2-(perfluoropropyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H2BrF7N2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2 and 5 are replaced by a perfluoropropyl group and a bromine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(perfluoropropyl)pyrimidine typically involves the bromination of a pyrimidine precursor. One common method is the reaction of 2-bromomalonaldehyde with amidine compounds, which yields the desired 5-bromo-2-substituted pyrimidine compound . Another approach involves the use of sodium monobromoisocyanurate (SMBI) for the bromination of pyrimidine nucleosides .
Industrial Production Methods
For large-scale production, the synthesis process must be efficient and cost-effective. The method involving 2-bromomalonaldehyde and amidine compounds is advantageous due to its simplicity, safety, and low cost, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(perfluoropropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: While specific examples for this compound are limited, pyrimidine derivatives generally undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids: Reactants in Suzuki-Miyaura coupling.
Sodium Monobromoisocyanurate (SMBI): Used for bromination.
Major Products
The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-2-(perfluoropropyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(perfluoropropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine derivative used in cross-coupling reactions.
5-Bromo-2-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a perfluoropropyl group.
Uniqueness
5-Bromo-2-(perfluoropropyl)pyrimidine is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical properties such as increased stability and hydrophobicity. This makes it particularly useful in applications requiring these characteristics .
Properties
IUPAC Name |
5-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF7N2/c8-3-1-16-4(17-2-3)5(9,10)6(11,12)7(13,14)15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYWMZAJDWQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF7N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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